molecular formula C10H16O2 B2974611 2-Cyclopropylcyclohexane-1-carboxylic acid CAS No. 1512893-46-7

2-Cyclopropylcyclohexane-1-carboxylic acid

Cat. No.: B2974611
CAS No.: 1512893-46-7
M. Wt: 168.236
InChI Key: ZXHSRQGZABKQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that combines a cyclopropyl group and a cyclohexane ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopropylcyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which does not require the isolation of the nitrile intermediate . Another method includes the heating of cyclopropanedicarboxylic acid . Additionally, the compound can be prepared by the action of alkali on ethyl γ-chlorobutyrate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives, such as esters or amides.

Scientific Research Applications

2-Cyclopropylcyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Cyclopropylcyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclopropyl and cyclohexane rings can interact with hydrophobic regions of target molecules, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Similar in structure but lacks the cyclopropyl group.

    Cyclopropanecarboxylic acid: Contains a cyclopropyl group but lacks the cyclohexane ring.

    Cyclohexylacetic acid: Similar in structure but has an acetic acid group instead of a carboxylic acid group.

Uniqueness

2-Cyclopropylcyclohexane-1-carboxylic acid is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which confer distinct chemical and physical properties. This combination allows for unique interactions with biological targets and makes the compound valuable in various research and industrial applications .

Properties

IUPAC Name

2-cyclopropylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h7-9H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHSRQGZABKQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512893-46-7
Record name 2-cyclopropylcyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.